molecular formula C23H24N4O3 B2856720 3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide CAS No. 922688-45-7

3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

Cat. No. B2856720
CAS RN: 922688-45-7
M. Wt: 404.47
InChI Key: YIECTUSJLZHZJM-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative with additional functional groups such as dimethoxy and pyridazin . These types of compounds are often used in medicinal chemistry due to their diverse biological activities.


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups . The benzamide core would likely be planar, with the dimethoxy and pyridazin groups potentially adding steric bulk .


Chemical Reactions Analysis

While specific reactions involving this compound are not available, benzamides and pyridazines are known to participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For example, the presence of the dimethoxy groups could increase its lipophilicity, potentially influencing its solubility and permeability.

Scientific Research Applications

Antioxidant Activity

Benzamide derivatives, including compounds similar to 3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide, have been studied for their antioxidant properties. These compounds can scavenge free radicals and chelate metals, which are crucial activities in protecting cells from oxidative stress . The potential of this compound in mitigating oxidative damage could be explored further, particularly in the context of neurodegenerative diseases and aging.

Antibacterial Applications

Research indicates that benzamide analogs can exhibit significant antibacterial activity. This includes inhibitory effects against both gram-positive and gram-negative bacteria . The compound could be synthesized and tested for its efficacy in combating bacterial infections, potentially leading to new antibacterial agents.

Anticancer Potential

The structural similarity of 3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide to other benzamide derivatives suggests it may possess anticancer activities. Benzamides have been used in the treatment of cancer due to their ability to interfere with cell proliferation and induce apoptosis in cancer cells . Further research could uncover its potential as a therapeutic agent in oncology.

Anti-inflammatory and Analgesic Effects

Indole derivatives, which share a common structural motif with our compound of interest, have shown anti-inflammatory and analgesic activities . This suggests that 3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide could be a candidate for the development of new anti-inflammatory and pain-relief medications.

Enzyme Inhibition

Benzamides are known to act as inhibitors for various enzymes, which is an essential function in drug development for diseases like Alzheimer’s and Parkinson’s. The specific compound could be investigated for its ability to inhibit enzymes that are relevant to neurodegenerative conditions .

Drug Discovery and Development

Given the broad spectrum of biological activities exhibited by benzamide derivatives, 3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide could be a valuable scaffold in drug discovery. Its potential applications in medicinal chemistry could range from lead compound optimization to the development of pharmacologically active agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific biological activity . As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound.

Future Directions

The future directions for research on this compound would likely involve further exploration of its biological activity and potential therapeutic applications .

properties

IUPAC Name

3,5-dimethoxy-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3/c1-29-19-13-17(14-20(15-19)30-2)23(28)24-18-7-5-6-16(12-18)21-8-9-22(26-25-21)27-10-3-4-11-27/h5-9,12-15H,3-4,10-11H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIECTUSJLZHZJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-dimethoxy-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide

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